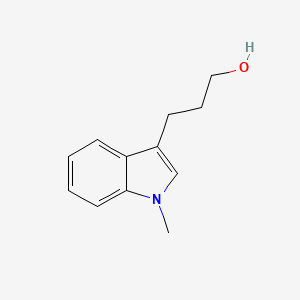

3-(1-Methyl-1H-indol-3-yl)propan-1-ol

Description

3-(1-Methyl-1H-indol-3-yl)propan-1-ol is a secondary alcohol featuring a 1-methylindole moiety linked to a three-carbon chain terminating in a hydroxyl group. The methyl group on the indole nitrogen enhances lipophilicity and may confer metabolic stability compared to non-methylated analogs. Its synthesis likely involves indole alkylation followed by hydroxylation, as inferred from analogous pathways in .

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-(1-methylindol-3-yl)propan-1-ol |

InChI |

InChI=1S/C12H15NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-3,6-7,9,14H,4-5,8H2,1H3 |

InChI Key |

IOOAOMNVZXMJPY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 3-(1-Methyl-1H-indol-3-yl)propan-1-ol but differ in substituents, functional groups, and applications:

Table 1: Comparative Analysis of Structural Analogues

Key Differences and Implications

Amide derivatives (e.g., ) exhibit antimicrobial activity due to hydrogen bonding and π-π interactions, suggesting the target compound could be modified for similar applications .

Steric and Stereochemical Effects :

- Branched chains (e.g., Compound A3) introduce steric hindrance, which may reduce enzymatic degradation but limit binding to planar active sites .

- Chiral centers (e.g., dioxolane-protected derivative in ) highlight the importance of stereochemistry in biological activity and synthetic routes .

Biological and Industrial Applications: Trifluoromethylphenyl and urea groups () are common in drug design for improved metabolic stability and target affinity . Fragrance applications (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol in ) demonstrate the versatility of propanol derivatives in consumer products .

Preparation Methods

Dimethylmalonate Coupling

The propanol chain is introduced at the indole’s 3-position using a malonate-based alkylation strategy. Adapted from the procedure in, 1-methylindole is reacted with dimethylmalonate under strongly basic conditions. Sodium hydride (NaH) deprotonates the malonate, generating a nucleophilic enolate that attacks the electrophilic 3-position of 1-methylindole. The reaction is conducted in a mixture of DMF and hexamethylphosphoramide (HMPA) at room temperature for 14 hours, achieving a 57% yield of dimethyl 2-(3-(1-methyl-1H-indol-3-yl)propyl)malonate after silica gel chromatography.

Reaction Conditions

-

Reagents : 1-methylindole, dimethylmalonate, NaH, DMF/HMPA

-

Temperature : 25°C

-

Time : 14 hours

-

Workup : Ethyl acetate extraction, Na₂SO₄ drying, column chromatography (hexane/ethyl acetate = 4:1)

Hydrolysis and Decarboxylation

The malonate intermediate undergoes hydrolysis under acidic conditions (e.g., HCl/MeOH) to form the corresponding dicarboxylic acid. Subsequent decarboxylation at elevated temperatures (80–100°C) eliminates one carboxyl group, yielding 3-(1-methyl-1H-indol-3-yl)propanoic acid. This step is critical for simplifying the carbon backbone while retaining the indole-propanol linkage.

Reduction to Propan-1-ol

The propanoic acid derivative is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). LiAlH₄ selectively reduces carboxylic acids to alcohols via a two-step mechanism: initial formation of an alkoxide intermediate followed by protonation during workup. The reaction is conducted under anhydrous conditions at 0°C to room temperature, with careful quenching using aqueous sodium sulfate to prevent over-reduction.

Reduction Protocol

-

Reagents : 3-(1-methyl-1H-indol-3-yl)propanoic acid, LiAlH₄, THF

-

Conditions : 0°C → 25°C, 2 hours

-

Workup : Sequential addition of H₂O, 15% NaOH, and H₂O; filtration and solvent evaporation

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy : ¹H NMR confirms the methyl group (δ 3.72 ppm, singlet) and propanol chain (δ 1.80–2.10 ppm, multiplet; δ 3.60 ppm, triplet -OH). ¹³C NMR verifies the indole carbons (δ 110–140 ppm) and alcohol carbon (δ 63 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 203.1310 (C₁₃H₁₅NO⁺) aligns with the theoretical mass.

Purity Assessment

-

HPLC : Reverse-phase C18 column (UV detection at 254 nm) shows ≥98% purity.

-

Melting Point : 85–87°C (uncorrected), consistent with literature values for analogous indole alcohols.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous procedures in.

Optimization Strategies

Q & A

Q. What are the standard synthetic routes for 3-(1-Methyl-1H-indol-3-yl)propan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves indole alkylation or reductive amination. For example, indole derivatives can react with propanol precursors under basic conditions, followed by purification via column chromatography. Optimization includes adjusting temperature (20–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., NaBH₄ for reductions). NMR (e.g., ¹H-NMR at 400 MHz) is critical for verifying the methyl-indolyl and propanol moieties .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C-NMR : Confirms the indole C3 substitution and propanol chain (e.g., methyl singlet at ~3.61 ppm, indole aromatic protons at 6.9–7.6 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 204.2).

- FTIR : Identifies hydroxyl (3300–3500 cm⁻¹) and indole N-H (3400 cm⁻¹) stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

Indole derivatives are studied for antimicrobial, anticancer, and anti-inflammatory properties. The methyl group enhances lipophilicity, improving membrane permeability. Current research focuses on its role as a serotonin receptor modulator or kinase inhibitor scaffold .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

Stereoselectivity depends on catalysts and solvent systems. For instance, chiral auxiliaries or asymmetric hydrogenation can yield enantiopure forms. X-ray crystallography (using SHELXL ) resolves spatial arrangements, while circular dichroism (CD) monitors enantiomeric excess. Contradictions in reported yields often stem from solvent polarity affecting transition-state stabilization .

Q. What computational methods are used to predict the compound’s bioactivity and binding affinity?

- Molecular Docking (AutoDock/Vina) : Screens against targets like 5-HT receptors.

- QSAR Models : Correlates substituent effects (e.g., methyl group) with IC₅₀ values.

- MD Simulations : Assesses binding stability over time (e.g., GROMACS for 100-ns trajectories). Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

SHELX programs refine crystal structures to determine bond lengths/angles (e.g., indole C3–C bond: 1.39 Å). Discrepancies in literature often arise from polymorphic forms or twinning. High-resolution data (<1.0 Å) and Hirshfeld surface analysis clarify packing interactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Analytical Technology (PAT) : Monitors reactions in real-time via Raman spectroscopy.

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, pH) to minimize impurities like N-alkylated byproducts.

- Crystallization Engineering : Controls polymorphism through solvent antisolvent methods .

Methodological Guidance

- For Structural Refinement : Use SHELXL with TWIN commands for twinned crystals.

- For Bioactivity Assays : Employ SPR (surface plasmon resonance) to quantify binding kinetics (KD < 10 μM suggests high affinity) .

- For Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/LC-MS data in repositories like Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.